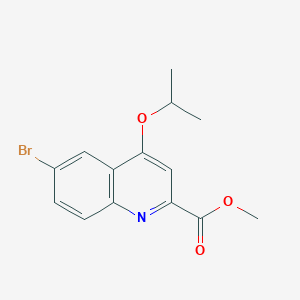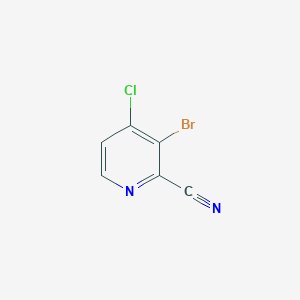
3-Bromo-4-chloropicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloropicolinonitrile is an organic compound with the molecular formula C6H2BrClN2 It is a derivative of picolinonitrile, featuring both bromine and chlorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-chloropicolinonitrile involves the reaction of 3-amino-5-bromopicolinonitrile with sodium nitrite in the presence of hydrochloric acid and water at low temperatures (0-5°C). The reaction mixture is then treated with copper powder and refluxed, followed by extraction and purification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium nitrite and hydrochloric acid are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
3-Bromo-4-chloropicolinonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug discovery and development.
Agricultural Chemistry: It is studied for its potential use in developing new agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloropicolinonitrile involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-chloropicolinonitrile: Similar in structure but with different substitution positions.
3-Bromo-2-chloropicolinonitrile: Another isomer with different reactivity.
Bromoxynil: A related compound used as a herbicide.
Uniqueness
3-Bromo-4-chloropicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C6H2BrClN2 |
|---|---|
Molecular Weight |
217.45 g/mol |
IUPAC Name |
3-bromo-4-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
InChI Key |
HKVCHPGGYRZTJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
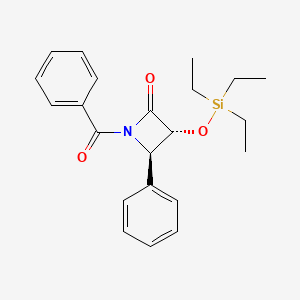

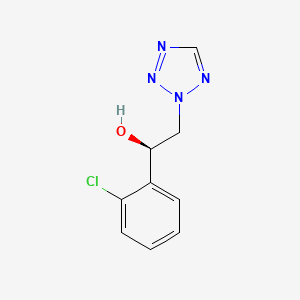


![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)

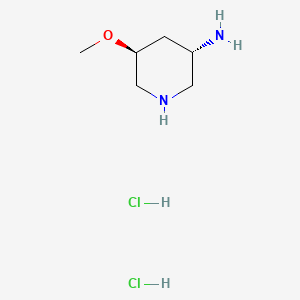
![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)

![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
